molecular formula C17H23NO5 B2422093 Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate CAS No. 887209-38-3

Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate

Cat. No.: B2422093
CAS No.: 887209-38-3
M. Wt: 321.373
InChI Key: BWGUCWREJGOHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an ethyl ester and a 2-oxoethyl group, which is further substituted with a 2,4-dihydroxy-3-methylphenyl moiety. The presence of multiple functional groups makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced via an acylation reaction using an appropriate acylating agent like acetyl chloride.

    Substitution with the 2,4-Dihydroxy-3-Methylphenyl Moiety: This step involves a nucleophilic substitution reaction where the 2,4-dihydroxy-3-methylphenyl group is introduced using a suitable nucleophile.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate can be compared with similar compounds such as:

    Ethyl 1-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperidine-4-carboxylate: Lacks the methyl group on the phenyl ring.

    Mthis compound: Has a methyl ester instead of an ethyl ester.

    Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]pyrrolidine-4-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.

Properties

IUPAC Name

ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-23-17(22)12-6-8-18(9-7-12)10-15(20)13-4-5-14(19)11(2)16(13)21/h4-5,12,19,21H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGUCWREJGOHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)C2=C(C(=C(C=C2)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328751
Record name ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887209-38-3
Record name ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.